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Compound of Interest

Compound Name: 2-(Benzyloxy)isonicotinic acid

Cat. No.: B1291896

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Benzyloxy)isonicotinic acid, a molecule of interest in medicinal chemistry and materials
science. Due to the limited availability of complete, published experimental spectra for this
specific compound, this guide leverages predicted spectroscopic data, supported by
established principles and data from analogous structures. The information herein is intended
to serve as a valuable resource for the identification, characterization, and quality control of 2-
(Benzyloxy)isonicotinic acid in a research and development setting.

Molecular Structure and Properties

2-(Benzyloxy)isonicotinic acid (CAS No. 467236-25-5) is a derivative of isonicotinic acid
featuring a benzyloxy group at the 2-position.[1][2][3] Its molecular formula is C13H1:NOs, with
a corresponding molecular weight of 229.23 g/mol .[1][3] The presence of both a carboxylic
acid and a benzyloxy ether functional group dictates its chemical reactivity and spectroscopic
characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-
(Benzyloxy)isonicotinic acid, generated using advanced computational models and spectral
databases.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.3-8.5 d 1H H-6 (Pyridine)
~7.8-8.0 dd 1H H-5 (Pyridine)
~7.3-7.5 m 5H Phenyl H
~7.1-7.3 d 1H H-3 (Pyridine)
~5.4-56 S 2H -OCHz2- (Benzyl)
~10.0- 12.0 brs 1H -COOH
Table 2: Predicted 13C NMR Spectral Data (125 MHz, CDCls)
Chemical Shift (6, ppm) Assighment
~165 - 168 -COOH
~162 - 165 C-2 (Pyridine)
~150 - 152 C-6 (Pyridine)
~140 - 142 C-4 (Pyridine)
~135- 137 Quaternary Phenyl C
~128 - 130 Phenyl CH
~127 - 129 Phenyl CH
~126 - 128 Phenyl CH
~115 - 117 C-5 (Pyridine)
~110- 112 C-3 (Pyridine)
~70-72 -OCHz2- (Benzyl)
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Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm~?)

Intensity

Assignment

~3300 - 2500

Broad, Strong

O-H stretch (Carboxylic acid

dimer)
~3100 - 3000 Medium C-H stretch (Aromatic)
~2950 - 2850 Weak C-H stretch (Aliphatic -CHz-)
~1710 - 1680 Strong, Sharp C=0 stretch (Carboxylic acid)
~1600 - 1580 Medium C=C stretch (Pyridine ring)
~1500 - 1400 Medium C=C stretch (Phenyl ring)

C-O stretch (Carboxylic acid
~1320-1210 Strong

and Ether)
~1100 - 1000 Strong C-O stretch (Ether)

C-H out-of-plane bend
~900 - 675 Strong

(Aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation (Electron lonization - EI)

m/z Ratio Relative Intensity Proposed Fragment lon

229 Moderate [M]* (Molecular lon)

184 Moderate [M - COOH]*

108 Strong [C7HsO]* (from benzyl ether
cleavage)

91 Very Strong (Base Peak) [C7H7]* (Tropylium ion)

77 Moderate [CeHs]* (Phenyl cation)
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Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of 2-
(Benzyloxy)isonicotinic acid.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of 2-(Benzyloxy)isonicotinic acid into a clean, dry 5 mm
NMR tube.

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (for a 500 MHz Spectrometer):

e 'H NMR:

o Pulse Program: Standard single-pulse (e.g., zg30).

o Number of Scans: 16-32 (adjust for desired signal-to-noise).

o Relaxation Delay (d1): 1-2 seconds.

o Spectral Width: 16 ppm, centered at approximately 6 ppm.

e 13C NMR:

[¢]

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

[e]

Number of Scans: 1024 or more (due to lower natural abundance of 13C).

o

Relaxation Delay (d1): 2-5 seconds.
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o Spectral Width: 240 ppm, centered at approximately 120 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Calibrate the chemical shift axis using the internal standard.

Integrate the signals in the *H NMR spectrum to determine relative proton ratios.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 2-(Benzyloxy)isonicotinic acid sample directly onto the
ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Instrument Parameters:

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32.

Mode: Transmittance or Absorbance.

Data Processing:

e Collect a background spectrum of the empty ATR crystal.
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e Collect the sample spectrum.

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final IR spectrum.

Mass Spectrometry

Sample Preparation (for Electron lonization - EI):

e Dissolve a small amount of 2-(Benzyloxy)isonicotinic acid in a volatile organic solvent
(e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

 Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC-MS).

Instrument Parameters (for a standard Quadrupole Mass Analyzer):

lonization Mode: Electron lonization (EI).

Electron Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40 - 500.
Data Processing:

o The instrument software will generate a mass spectrum, which is a plot of relative ion
abundance versus the mass-to-charge ratio (m/z).

« |dentify the molecular ion peak and analyze the fragmentation pattern to deduce the
structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 2-(Benzyloxy)isonicotinic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2.467236-25-5|2-(Benzyloxy)isonicotinic acid|BLD Pharm [bldpharm.com]
e 3. 2-(BENZYLOXY)ISONICOTINIC ACID | CAS#:467236-25-5 | Chemsrc [chemsrc.com]

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-
(Benzyloxy)isonicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1291896#spectroscopic-data-nmr-ir-ms-
of-2-benzyloxy-isonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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